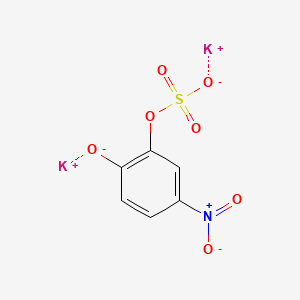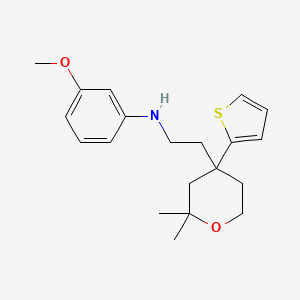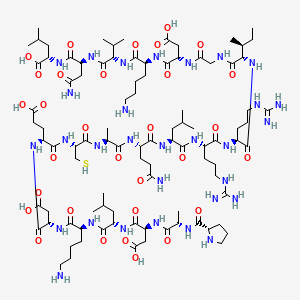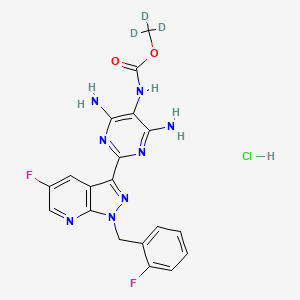![molecular formula C37H45F3N6O5 B12374821 (3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)
(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (3R)-3-[4-[4-[(4S)-1-[[2,6-diméthoxy-4-(1,4,5-triméthyl-6-oxopyridin-3-yl)phényl]méthyl]-3,3-difluoropipéridin-4-yl]pipérazin-1-yl]-3-fluoroanilino]pipéridine-2,6-dione est une molécule organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente plusieurs groupes fonctionnels, notamment la pipéridine, la pipérazine et la fluoroaniline, qui contribuent à ses propriétés chimiques et à sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (3R)-3-[4-[4-[(4S)-1-[[2,6-diméthoxy-4-(1,4,5-triméthyl-6-oxopyridin-3-yl)phényl]méthyl]-3,3-difluoropipéridin-4-yl]pipérazin-1-yl]-3-fluoroanilino]pipéridine-2,6-dione implique plusieurs étapes, chacune nécessitant des conditions réactionnelles spécifiques. Le processus commence généralement par la préparation des structures de base de la pipéridine et de la pipérazine, suivie de l'introduction de la fluoroaniline et d'autres substituants. Les réactifs couramment utilisés dans ces réactions comprennent divers acides, bases et solvants pour faciliter la formation des liaisons et des groupes fonctionnels souhaités.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions peuvent être utilisées pour rationaliser le processus de production et réduire les coûts.
Analyse Des Réactions Chimiques
Types de réactions
Le composé (3R)-3-[4-[4-[(4S)-1-[[2,6-diméthoxy-4-(1,4,5-triméthyl-6-oxopyridin-3-yl)phényl]méthyl]-3,3-difluoropipéridin-4-yl]pipérazin-1-yl]-3-fluoroanilino]pipéridine-2,6-dione peut subir diverses réactions chimiques, notamment :
Oxydation : La présence de groupes méthoxy et d'autres groupes fonctionnels permet des réactions d'oxydation, pouvant former de nouveaux dérivés contenant de l'oxygène.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains groupes fonctionnels, par exemple convertir des cétones en alcools.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels sont remplacés par d'autres substituants.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier en fonction du résultat souhaité, la température, le solvant et le pH étant des facteurs critiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools ou des amines. Les réactions de substitution peuvent donner lieu à un large éventail de composés fonctionnalisés.
Applications de la recherche scientifique
Le composé (3R)-3-[4-[4-[(4S)-1-[[2,6-diméthoxy-4-(1,4,5-triméthyl-6-oxopyridin-3-yl)phényl]méthyl]-3,3-difluoropipéridin-4-yl]pipérazin-1-yl]-3-fluoroanilino]pipéridine-2,6-dione a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour son activité biologique potentielle, y compris les interactions avec les enzymes et les récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que des propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (3R)-3-[4-[4-[(4S)-1-[[2,6-diméthoxy-4-(1,4,5-triméthyl-6-oxopyridin-3-yl)phényl]méthyl]-3,3-difluoropipéridin-4-yl]pipérazin-1-yl]-3-fluoroanilino]pipéridine-2,6-dione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, moduler leur activité et déclencher une cascade d'événements biochimiques. Les voies exactes et les cibles moléculaires impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
The compound (3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- (3R)-3-[4-[4-[(4S)-1-[[2,6-diméthoxy-4-(1,4,5-triméthyl-6-oxopyridin-3-yl)phényl]méthyl]-3,3-difluoropipéridin-4-yl]pipérazin-1-yl]-3-fluoroanilino]pipéridine-2,6-dione
- (3R)-3-[4-[4-[(4S)-1-[[2,6-diméthoxy-4-(1,4,5-triméthyl-6-oxopyridin-3-yl)phényl]méthyl]-3,3-difluoropipéridin-4-yl]pipérazin-1-yl]-3-fluoroanilino]pipéridine-2,6-dione
Unicité
L'unicité du (3R)-3-[4-[4-[(4S)-1-[[2,6-diméthoxy-4-(1,4,5-triméthyl-6-oxopyridin-3-yl)phényl]méthyl]-3,3-difluoropipéridin-4-yl]pipérazin-1-yl]-3-fluoroanilino]pipéridine-2,6-dione réside dans sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C37H45F3N6O5 |
|---|---|
Poids moléculaire |
710.8 g/mol |
Nom IUPAC |
(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione |
InChI |
InChI=1S/C37H45F3N6O5/c1-22-23(2)36(49)43(3)19-26(22)24-16-31(50-4)27(32(17-24)51-5)20-44-11-10-33(37(39,40)21-44)46-14-12-45(13-15-46)30-8-6-25(18-28(30)38)41-29-7-9-34(47)42-35(29)48/h6,8,16-19,29,33,41H,7,9-15,20-21H2,1-5H3,(H,42,47,48)/t29-,33+/m1/s1 |
Clé InChI |
GNRGNRCQXHMQQV-CPBHLAHYSA-N |
SMILES isomérique |
CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CC[C@@H](C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)N[C@@H]6CCC(=O)NC6=O)F)OC)C)C |
SMILES canonique |
CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CCC(C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)NC6CCC(=O)NC6=O)F)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
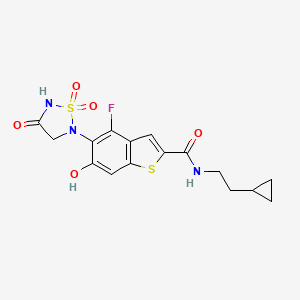



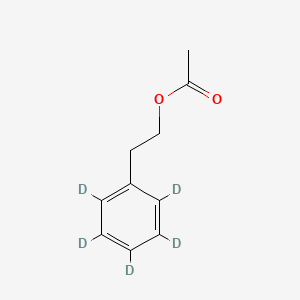
![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
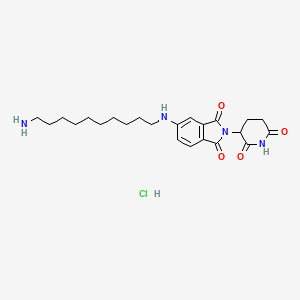
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
